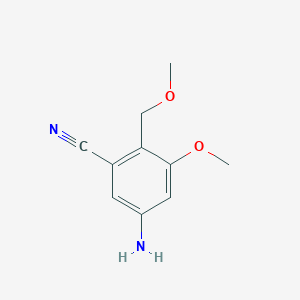
n-(5-Amino-3-methoxypyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-3-methoxypyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 5th position, a methoxy group at the 3rd position, and an acetamide group attached to the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-3-methoxypyridin-2-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 5-amino-3-methoxypyridine with acetic anhydride under mild conditions. The reaction typically takes place in a solvent such as toluene, and the presence of a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) can promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-3-methoxypyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, which can have varied biological activities and applications.
Applications De Recherche Scientifique
N-(5-Amino-3-methoxypyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-(5-Amino-3-methoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)acetamide: Similar structure but lacks the amino and methoxy groups.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom and an imidazo ring fused to the pyridine ring.
5-Bromo-2-methylpyridin-3-amine: Similar pyridine derivative with a bromine atom and a methyl group.
Uniqueness
N-(5-Amino-3-methoxypyridin-2-yl)acetamide is unique due to the presence of both amino and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and enhance the compound’s potential for diverse applications .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
N-(5-amino-3-methoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5(12)11-8-7(13-2)3-6(9)4-10-8/h3-4H,9H2,1-2H3,(H,10,11,12) |
Clé InChI |
ZNUGCWCPLKTXJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=N1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13221918.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)
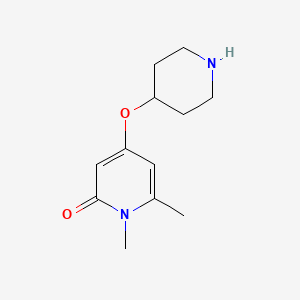
![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
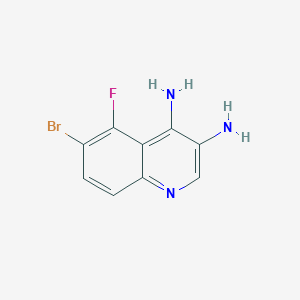
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
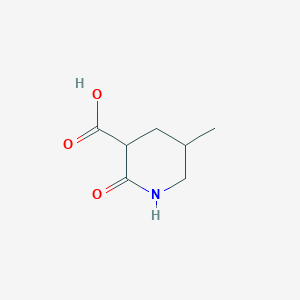
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
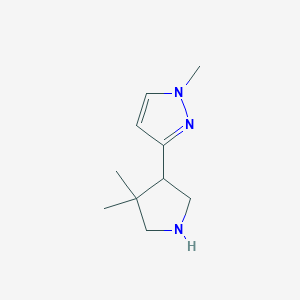
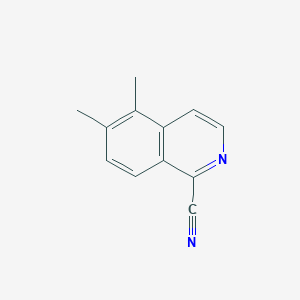

![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)
